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Compound of Interest

2',6"-Dimethylbiphenyl-3-
Compound Name:
carbaldehyde

Cat. No.: B1604125

An In-Depth Technical Guide to 2',6'-Dimethylbiphenyl-3-carbaldehyde: Synthesis,
Properties, and Applications

Introduction

2',6'-Dimethylbiphenyl-3-carbaldehyde is a substituted aromatic aldehyde with a biphenyl
backbone. Its structure, characterized by the presence of two methyl groups on one of the
phenyl rings ortho to the biphenyl linkage, introduces significant steric hindrance. This steric
constraint leads to the phenomenon of atropisomerism, where rotation around the single bond
connecting the two phenyl rings is restricted, potentially giving rise to stable, separable
enantiomers.[1][2][3] This unique stereochemical feature, combined with the reactive aldehyde
group, makes 2',6'-dimethylbiphenyl-3-carbaldehyde a valuable building block in medicinal
chemistry and materials science. This guide provides a comprehensive overview of its
synthesis, chemical properties, and potential applications for researchers and professionals in
drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2',6'-dimethylbiphenyl-3-
carbaldehyde is presented in the table below.[4][5]
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Property Value

Molecular Formula C15H140

Molecular Weight 210.27 g/mol

CAS Number 691905-26-7

Appearance Liquid

Purity Typically >98%

InChl Key SCADEVWRJSJIBOM-UHFFFAOYSA-N

Atropisomerism in 2',6'-Dimethylbiphenyl-3-
carbaldehyde

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single
bond.[1][2][€] In 2',6'-dimethylbiphenyl-3-carbaldehyde, the bulky methyl groups at the 2'
and 6' positions sterically clash with the hydrogen atoms at the 2 and 6 positions of the other
phenyl ring, creating a significant energy barrier to rotation.[3] This restricted rotation can lead
to the existence of two stable, non-superimposable mirror-image conformations (enantiomers),
designated as (aR) and (aS).

The stability of these atropisomers is crucial in a biological context, as they can exhibit different
pharmacological activities and metabolic profiles.[2] The classification of atropisomers is based
on their half-life of racemization at 37 °C, with Class 3 atropisomers (t1/2 > 4.5 years) being
considered suitable for drug development.[1]

Diagram: Atropisomerism in 2',6'-Dimethylbiphenyl-3-carbaldehyde
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Caption: Representation of the (aR) and (aS) atropisomers of 2',6'-dimethylbiphenyl-3-
carbaldehyde.
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Synthesis and Reaction Mechanisms

The synthesis of 2',6'-dimethylbiphenyl-3-carbaldehyde can be efficiently achieved via a
Suzuki-Miyaura cross-coupling reaction.[7][8][9] This palladium-catalyzed reaction forms a
carbon-carbon bond between an organoboron compound and an organic halide or triflate.[8]
For the synthesis of this specific molecule, a suitable approach would involve the coupling of 3-
formylphenylboronic acid with 2-bromo-1,3-dimethylbenzene.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

o Reactant Preparation: In a reaction vessel, dissolve 3-formylphenylboronic acid (1.2
equivalents) and 2-bromo-1,3-dimethylbenzene (1.0 equivalent) in a suitable solvent system,
such as a mixture of toluene and water.

o Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPhs)4 (0.05 equivalents),
and a base, typically an agueous solution of sodium carbonate (2.0 equivalents).

e Reaction Execution: Heat the mixture to reflux with vigorous stirring under an inert
atmosphere (e.g., nitrogen or argon) for 12-24 hours.

o Work-up and Purification: After cooling to room temperature, separate the organic layer.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure. Purify the crude product by column chromatography on silica gel to
yield 2',6'-dimethylbiphenyl-3-carbaldehyde.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chemical Reactivity and Potential Applications

The chemical reactivity of 2',6'-dimethylbiphenyl-3-carbaldehyde is dominated by its
aldehyde functional group. This group can undergo a variety of transformations, making the
molecule a versatile intermediate for the synthesis of more complex structures.

Reactions of the Aldehyde Group

o Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2',6'-
dimethylbiphenyl-3-carboxylic acid, using standard oxidizing agents like potassium
permanganate or Jones reagent. This carboxylic acid derivative could be a precursor for
amides and esters with potential biological activity.

e Reduction: Reduction of the aldehyde, for example with sodium borohydride, yields the
corresponding alcohol, (2',6'-dimethylbiphenyl-3-yl)methanol.

o Reductive Amination: The aldehyde can react with primary or secondary amines in the
presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted
amines. This is a powerful method for introducing nitrogen-containing functional groups.
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o Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde
into an alkene, allowing for carbon chain extension.

o Condensation Reactions: The aldehyde can participate in condensation reactions, such as
the Knoevenagel or aldol condensations, to form new carbon-carbon bonds. For instance,
reaction with semicarbazide could yield semicarbazones, a class of compounds that has
been investigated for anticonvulsant activity.[10]

Potential Applications in Medicinal Chemistry

The sterically hindered biphenyl scaffold is a recurring motif in medicinal chemistry. The 2',6'-
disubstitution pattern can enforce a specific conformation that may be beneficial for binding to a
biological target.[1][2]

e Anticonvulsants: Aryl semicarbazones have shown promise as anticonvulsant agents.[10]
The synthesis of semicarbazones from 2',6'-dimethylbiphenyl-3-carbaldehyde could lead
to novel compounds with potential efficacy in treating epilepsy.

» Kinase Inhibitors: Atropisomeric kinase inhibitors have been developed where the different
atropisomers exhibit distinct selectivity profiles.[1] The 2',6'-dimethylbiphenyl-3-
carbaldehyde core could be elaborated into kinase inhibitors where the atropisomerism
plays a key role in achieving target selectivity.

o Other Therapeutic Areas: The biphenyl moiety is present in numerous approved drugs for
various indications. The unique conformational constraints of 2',6'-dimethylbiphenyl-3-
carbaldehyde make it an attractive starting point for the exploration of new chemical space
in drug discovery.

Characterization

The characterization of 2',6'-dimethylbiphenyl-3-carbaldehyde and its derivatives would
typically involve a combination of spectroscopic techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR spectroscopy would show characteristic signals for the aldehyde proton (around
9-10 ppm), the aromatic protons, and the methyl groups. The complexity of the aromatic

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16190747/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9583608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5967358/
https://pubmed.ncbi.nlm.nih.gov/16190747/
https://www.benchchem.com/product/b1604125?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9583608/
https://www.benchchem.com/product/b1604125?utm_src=pdf-body
https://www.benchchem.com/product/b1604125?utm_src=pdf-body
https://www.benchchem.com/product/b1604125?utm_src=pdf-body
https://www.benchchem.com/product/b1604125?utm_src=pdf-body
https://www.benchchem.com/product/b1604125?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

region can provide information about the substitution pattern. A *H-NMR spectrum of the
related 2',6'-dimethylbiphenyl-2-amine can provide comparative insights.[11]

o 13C NMR spectroscopy would show a signal for the carbonyl carbon (around 190 ppm) and
distinct signals for the aromatic and methyl carbons.

« Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm~! would be indicative
of the carbonyl group of the aldehyde.

e Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of
the compound.

Conclusion

2',6'-Dimethylbiphenyl-3-carbaldehyde is a valuable and versatile building block in organic
synthesis, particularly for applications in medicinal chemistry. Its key features are the reactive
aldehyde group and the sterically hindered biphenyl backbone, which gives rise to
atropisomerism. Understanding the synthesis, reactivity, and stereochemical properties of this
molecule is crucial for its effective utilization in the design and development of novel
therapeutic agents and functional materials. The Suzuki-Miyaura coupling provides a reliable
method for its synthesis, and the aldehyde functionality opens the door to a wide range of
chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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